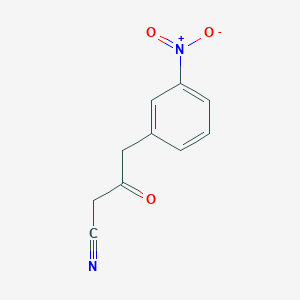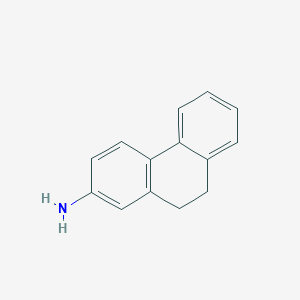
Toluene, trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene, trifluoro- is an aromatic compound characterized by the presence of two fluorine atoms and one fluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Toluene, trifluoro- can be synthesized through various methods. One common approach involves the fluorination of 1,2-difluorobenzene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the Balz-Schiemann reaction, where diazonium tetrafluoroborate salts are converted to their corresponding fluorides .
Industrial Production Methods: Industrial production of Toluene, trifluoro- typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Toluene, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield fluorinated toluenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Substitution: Fluorinated phenols or anilines.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated toluenes
Applications De Recherche Scientifique
Toluene, trifluoro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Toluene, trifluoro- exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,2-Difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1,3-Difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
Uniqueness: Toluene, trifluoro- is unique due to the presence of both fluorine atoms and a fluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex fluorinated compounds and enhance its utility in various applications .
Propriétés
Formule moléculaire |
C7H5F3 |
|---|---|
Poids moléculaire |
146.11 g/mol |
Nom IUPAC |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
Clé InChI |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)





![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)

